molecular formula C6HBr2F3O B12339435 2,3-Dibromo-4,5,6-trifluorophenol

2,3-Dibromo-4,5,6-trifluorophenol

Cat. No.: B12339435
M. Wt: 305.87 g/mol
InChI Key: QGRFRQQSCBKELX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,3-Dibromo-4,5,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 2,4,6-trifluorophenol using bromine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents like acetic acid to facilitate the reaction .

Chemical Reactions Analysis

2,3-Dibromo-4,5,6-trifluorophenol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dibromo-4,5,6-trifluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the study of halogenated phenols and their reactivity.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but its halogenation pattern plays a crucial role in its biological activity .

Comparison with Similar Compounds

2,3-Dibromo-4,5,6-trifluorophenol can be compared with other halogenated phenols such as:

These comparisons highlight the unique combination of bromine and fluorine in this compound, which contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C6HBr2F3O

Molecular Weight

305.87 g/mol

IUPAC Name

2,3-dibromo-4,5,6-trifluorophenol

InChI

InChI=1S/C6HBr2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H

InChI Key

QGRFRQQSCBKELX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)F)F)F)O

Origin of Product

United States

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